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Compound of Interest

Compound Name: 1,15-Pentadecanediol

Cat. No.: B013463 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

spectral characteristics of 1,15-Pentadecanediol and its alternatives, 1,12-Dodecanediol and

1,16-Hexadecanediol.

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for 1,15-Pentadecanediol, a long-chain aliphatic diol, with two

common alternatives: 1,12-Dodecanediol and 1,16-Hexadecanediol. Understanding the distinct

spectral features of these molecules is crucial for their identification, characterization, and

quality control in various research and development applications, including their use as linkers,

excipients, or building blocks in drug delivery systems and materials science.

¹H NMR Spectral Data Comparison
The ¹H NMR spectra of these long-chain diols are characterized by a few key signals. The

protons of the methylene groups adjacent to the hydroxyl functions (α-CH₂) typically appear as

a triplet around 3.6 ppm due to coupling with the neighboring methylene protons. The protons

of the methylene groups beta to the hydroxyls (β-CH₂) resonate at approximately 1.5-1.6 ppm.

The bulk of the methylene protons in the long aliphatic chain overlap to form a broad multiplet,

often appearing as a broad singlet, in the region of 1.2-1.4 ppm. The hydroxyl protons (OH)

present a variable chemical shift and may appear as a broad singlet, the position of which is

dependent on concentration, solvent, and temperature.
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Compound α-CH₂ (ppm) β-CH₂ (ppm) -(CH₂)n- (ppm) OH (ppm)

1,15-

Pentadecanediol
~3.6 (t) ~1.5 (quint) ~1.2-1.4 (m) Variable (s, br)

1,12-

Dodecanediol
3.63 (t) 1.54 (m) 1.28 (m)

Variable (s, br)[1]

[2]

1,16-

Hexadecanediol
~3.6 (t) ~1.5 (quint) ~1.2-1.4 (m) Variable (s, br)

Note: The data for 1,15-Pentadecanediol and 1,16-Hexadecanediol are based on typical

values for long-chain diols, as specific, publicly available high-resolution data is limited. The

data for 1,12-Dodecanediol is sourced from ChemicalBook.[1][2] Multiplicity is denoted as (s)

for singlet, (t) for triplet, (quint) for quintet, (m) for multiplet, and (br) for broad.

¹³C NMR Spectral Data Comparison
In the ¹³C NMR spectra, the carbon atoms attached to the hydroxyl groups (C-1 and C-15, C-

12, or C-16) are the most deshielded and appear around 63 ppm. The adjacent carbons (C-2

and C-14, C-11, or C-15) resonate at approximately 32-33 ppm. The remaining methylene

carbons in the chain produce a series of closely spaced signals in the 25-30 ppm region. Due

to the symmetry of these molecules, the number of unique carbon signals is half the total

number of carbon atoms plus one (for the central carbon in odd-chained diols).

Compound C-1 (ppm) C-2 (ppm) C-3 (ppm) -(CH₂)n- (ppm)

1,15-

Pentadecanediol
~63 ~33 ~26 ~29-30

1,12-

Dodecanediol
63.04 32.81 25.76 29.56, 29.44[1]

1,16-

Hexadecanediol
~63 ~33 ~26 ~29-30

Note: The data for 1,15-Pentadecanediol and 1,16-Hexadecanediol are based on predicted

values and comparison with similar structures. The data for 1,12-Dodecanediol is sourced from
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ChemicalBook.[1]

Experimental Protocols
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of long-chain aliphatic

diols is outlined below.

Sample Preparation:

Weigh approximately 10-20 mg of the diol sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for these compounds.

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Spectrometer: 400 MHz or higher for better resolution.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

Spectral Width: 0-12 ppm.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Relaxation Delay: 2-5 seconds.
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Spectral Width: 0-150 ppm.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C) or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Integrate the signals in the ¹H NMR spectrum.

Visualizing Molecular Structure and NMR Signals
The following diagrams illustrate the molecular structures and the expected NMR signal

correlations.

Caption: Molecular structure of 1,15-Pentadecanediol.

¹H NMR Signals ¹³C NMR Signals

α-CH₂ (~3.6 ppm, t) β-CH₂ (~1.5 ppm, m) -(CH₂)n- (~1.2-1.4 ppm, m) C-1 (~63 ppm) C-2 (~33 ppm) -(CH₂)n- (25-30 ppm)
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Caption: Relationship between molecular structure and NMR signals.

In conclusion, ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous

identification and comparative analysis of long-chain diols. The subtle differences in the
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chemical shifts of the terminal methylene groups and the overall pattern of the aliphatic chain

signals can be used to distinguish between diols of varying chain lengths. The provided data

and protocols serve as a valuable resource for researchers working with these important

chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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